molecular formula C7H10BNO2S B3047818 4-Methyl-2-(methylthio)-5-pyridylboronic acid CAS No. 1451392-61-2

4-Methyl-2-(methylthio)-5-pyridylboronic acid

Cat. No.: B3047818
CAS No.: 1451392-61-2
M. Wt: 183.04
InChI Key: SQGAAWVIWZTDRD-UHFFFAOYSA-N
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Description

4-Methyl-2-(methylthio)-5-pyridylboronic acid is a boronic acid derivative with a pyridine ring substituted with a methyl group and a methylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-(methylthio)-5-pyridylboronic acid typically involves the following steps:

    Starting Material: The synthesis begins with 4-methyl-2-(methylthio)pyridine.

    Borylation Reaction: The key step involves the borylation of the pyridine ring. This can be achieved using a palladium-catalyzed cross-coupling reaction with bis(pinacolato)diboron under inert conditions.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine. The reaction mixture is heated to around 80-100°C for several hours.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and improved yields. The use of automated systems also enhances the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-2-(methylthio)-5-pyridylboronic acid undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The pyridine ring can be reduced to a piperidine derivative using reducing agents such as lithium aluminum hydride.

    Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions with aryl halides to form biaryl compounds.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Palladium catalysts, aryl halides, bases like potassium carbonate.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Piperidine derivatives.

    Substitution: Biaryl compounds.

Scientific Research Applications

4-Methyl-2-(methylthio)-5-pyridylboronic acid has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting cancer and inflammatory diseases.

    Material Science: The compound is utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 4-Methyl-2-(methylthio)-5-pyridylboronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition studies. The compound can also participate in hydrogen bonding and π-π interactions, influencing its binding affinity and specificity.

Comparison with Similar Compounds

    4-Methyl-2-(methylthio)pyridine: Lacks the boronic acid group, limiting its reactivity in cross-coupling reactions.

    2-(Methylthio)-5-pyridylboronic acid: Similar structure but without the methyl group, affecting its steric and electronic properties.

    4-Methyl-5-pyridylboronic acid:

Uniqueness: 4-Methyl-2-(methylthio)-5-pyridylboronic acid is unique due to the presence of both the methylthio and boronic acid groups, which confer distinct reactivity and versatility in synthetic applications. Its ability to undergo various chemical transformations and its utility in diverse research fields make it a valuable compound in organic chemistry.

Properties

IUPAC Name

(4-methyl-6-methylsulfanylpyridin-3-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BNO2S/c1-5-3-7(12-2)9-4-6(5)8(10)11/h3-4,10-11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQGAAWVIWZTDRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(C=C1C)SC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701209846
Record name Boronic acid, B-[4-methyl-6-(methylthio)-3-pyridinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701209846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1451392-61-2
Record name Boronic acid, B-[4-methyl-6-(methylthio)-3-pyridinyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1451392-61-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[4-methyl-6-(methylthio)-3-pyridinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701209846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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